生物素-AEEAc-AEEAc-OH

描述

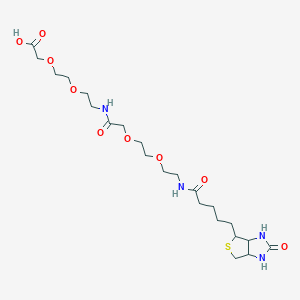

Biotinyl-AEEAc-AEEAc-OH is a useful research compound. Its molecular formula is C22H38N4O9S and its molecular weight is 534.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Biotinyl-AEEAc-AEEAc-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-AEEAc-AEEAc-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物偶联反应

生物素-AEEAc-AEEAc-OH 的生物素部分使其能够参与生物偶联反应。 这对于标记和检测生物分子(如蛋白质、酶和核酸)至关重要,在生物化学和分子生物学研究中必不可少 .

免疫沉淀

在免疫沉淀中,生物素化蛋白质可以有效地分离。 这有助于研究人员研究蛋白质-蛋白质相互作用并分析蛋白质复合物的组成 .

亲和纯化

生物素标记的肽段用于亲和纯化,通过利用链霉亲和素/抗生物素蛋白与生物素之间的强亲和力,从复杂混合物中分离特异性蛋白质 .

基于FRET的流式细胞术

使用生物素化肽段的荧光共振能量转移 (FRET) 可应用于流式细胞术,以研究蛋白质相互作用和受体定位 .

固相免疫测定

生物素化化合物用于固相免疫测定,例如酶联免疫吸附测定 (ELISA),以捕获特异性抗体或抗原 .

蛋白质印迹分析

在蛋白质印迹中,生物素化抗体或蛋白质有助于检测和量化靶蛋白 .

免疫组织化学 (IHC)

IHC 使用生物素化抗体检测组织切片中的特异性抗原,有助于疾病诊断和抗原组织分布研究 .

细胞表面标志物分析

作用机制

Target of Action

The primary target of Biotinyl-AEEAc-AEEAc-OH is Biotin Protein Ligase (BPL) . BPL is a bifunctional protein responsible for enzymatic biotinylation of two biotin-dependent enzymes, as well as serving as a transcriptional repressor that controls biotin synthesis and import .

Mode of Action

Biotinyl-AEEAc-AEEAc-OH, also known as Biotinyl-acylsulfamide adenosine (BASA), acts by inhibiting the enzymatic activity of BPL in vitro, as well as functioning as a transcription co-repressor . This dual action allows Biotinyl-AEEAc-AEEAc-OH to effectively inhibit the function of BPL, thereby affecting the processes controlled by this protein.

Biochemical Pathways

The biochemical pathways affected by Biotinyl-AEEAc-AEEAc-OH are those involving the biotinylation of proteins and other macromolecules . Biotinylation is the process of attaching biotin to proteins and other macromolecules, and it targets specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . By inhibiting BPL, Biotinyl-AEEAc-AEEAc-OH disrupts these pathways, affecting the downstream effects of biotinylation.

Pharmacokinetics

The compound’s unique structure, featuring a biotinyl moiety coupled with two aeeac (aminoethoxyethoxyacetic acid) linkers, suggests that it may have unique pharmacokinetic properties

Result of Action

The molecular and cellular effects of Biotinyl-AEEAc-AEEAc-OH’s action are primarily related to its inhibition of BPL. This inhibition disrupts the biotinylation of proteins and other macromolecules, which can have wide-ranging effects on cellular processes . For example, biotin-dependent carboxylases, which are involved in the metabolism of fatty acids, amino acids, and carbohydrates, require the biotinylation process for their function . Therefore, the inhibition of BPL by Biotinyl-AEEAc-AEEAc-OH could potentially disrupt these metabolic processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biotinyl-AEEAc-AEEAc-OH. For example, the compound’s action may be influenced by factors such as temperature, nutrient concentration, and the presence of other chemical compounds . .

生化分析

Biochemical Properties

Biotinyl-AEEAc-AEEAc-OH plays a crucial role in biochemical reactions due to its ability to form strong interactions with biotin-binding proteins, such as streptavidin and avidin . These interactions are highly specific and stable, making Biotinyl-AEEAc-AEEAc-OH an excellent candidate for use in affinity purification, labeling, and detection assays. The compound’s biotin moiety allows it to bind tightly to streptavidin, forming a complex that can be used to isolate and study various biomolecules. Additionally, Biotinyl-AEEAc-AEEAc-OH can interact with enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase .

Cellular Effects

Biotinyl-AEEAc-AEEAc-OH has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with biotin-binding proteins allows it to modulate the activity of these proteins, leading to changes in cellular functions. For example, Biotinyl-AEEAc-AEEAc-OH can affect the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, thereby influencing lipid metabolism in cells . Additionally, the compound’s interactions with biotin-dependent carboxylases can impact gene expression by altering the availability of biotinylated proteins that serve as cofactors in transcriptional regulation .

Molecular Mechanism

The molecular mechanism of Biotinyl-AEEAc-AEEAc-OH involves its binding interactions with biotin-binding proteins and enzymes. The biotin moiety of the compound forms a strong, non-covalent bond with streptavidin or avidin, creating a stable complex that can be used in various biochemical assays. This interaction is highly specific, allowing for the precise targeting and isolation of biotinylated biomolecules. Additionally, Biotinyl-AEEAc-AEEAc-OH can inhibit or activate enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase, by modulating the availability of biotinylated cofactors . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a tool for studying biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotinyl-AEEAc-AEEAc-OH can change over time due to factors such as stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that Biotinyl-AEEAc-AEEAc-OH can maintain its activity for several weeks when stored properly, but its effects on cellular function may diminish over time as the compound degrades . Additionally, the stability of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species in the experimental environment.

Dosage Effects in Animal Models

The effects of Biotinyl-AEEAc-AEEAc-OH can vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic or adverse effects, making it suitable for use in various experimental settings. At higher doses, Biotinyl-AEEAc-AEEAc-OH can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels to achieve the desired experimental outcomes while minimizing potential toxicity.

Metabolic Pathways

Biotinyl-AEEAc-AEEAc-OH is involved in several metabolic pathways, primarily those related to biotin-dependent carboxylation reactions . The compound interacts with enzymes such as acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis . By modulating the activity of these enzymes, Biotinyl-AEEAc-AEEAc-OH can influence metabolic flux and metabolite levels within cells. Additionally, the compound’s interactions with biotin-binding proteins can affect the availability of biotinylated cofactors, further impacting metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of Biotinyl-AEEAc-AEEAc-OH within cells and tissues are mediated by biotin-binding proteins and transporters . Once inside the cell, the compound can be distributed to various subcellular compartments, where it interacts with target biomolecules. The presence of biotin-binding proteins, such as streptavidin and avidin, facilitates the localization and accumulation of Biotinyl-AEEAc-AEEAc-OH in specific cellular regions . This targeted distribution allows the compound to exert its effects on specific biochemical pathways and cellular processes.

Subcellular Localization

Biotinyl-AEEAc-AEEAc-OH exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is often localized to regions where biotin-binding proteins are abundant, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct Biotinyl-AEEAc-AEEAc-OH to specific compartments or organelles. The subcellular distribution of the compound can impact its interactions with target biomolecules and its overall effectiveness in biochemical assays and studies.

属性

IUPAC Name |

2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMPUIBHSIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)

![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)

![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)